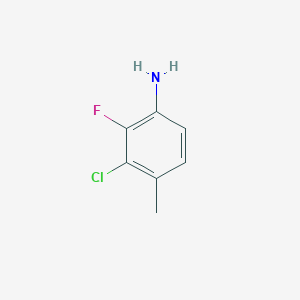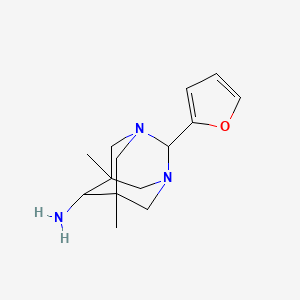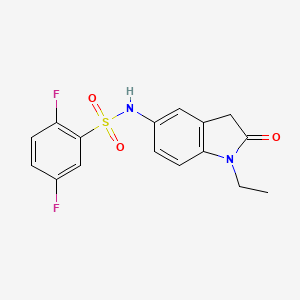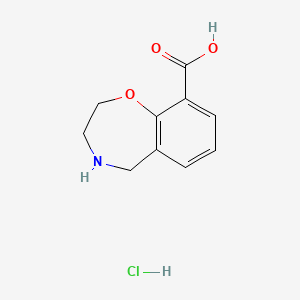
4-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate thiadiazole precursors with substituted amines. One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
4-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thioethers or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and various functional groups.
Carboxamide Derivatives: Compounds with carboxamide groups and different aromatic or heterocyclic rings.
Uniqueness
4-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-methyl-N-(2-methyl-2-thiophen-3-ylpropyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-8-10(18-15-14-8)11(16)13-7-12(2,3)9-4-5-17-6-9/h4-6H,7H2,1-3H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFMPDFIGDGREP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C)(C)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4,5-triethoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2361993.png)
![3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2361995.png)

![N-(4-chlorophenyl)-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2361998.png)
![7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2361999.png)

![3-[(4-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2362001.png)
![1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2362003.png)

![Allyl 2-(isobutylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2362009.png)



![Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-](/img/structure/B2362015.png)
